molecular formula C20H19FN2O3S B2655989 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide CAS No. 896607-02-6

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide

Cat. No.: B2655989
CAS No.: 896607-02-6
M. Wt: 386.44
InChI Key: IRJIOVRCAIFWLH-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide is a small molecule drug known for its role in mobilizing hematopoietic stem cells (HSCs) into the bloodstream. This compound has a molecular formula of C20H19FN2O3S and a molecular weight of 386.44. It is also referred to as Plerixafor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide involves the formation of the thiazole ring followed by the attachment of the fluorophenyl and dimethoxybenzamide groups. The thiazole ring is typically synthesized through a cyclization reaction involving a thiourea and a haloketone . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Plays a role in studying cell signaling pathways and receptor interactions.

    Medicine: Utilized in the mobilization of hematopoietic stem cells for transplantation.

    Industry: Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as chemokine receptors . This binding disrupts the interaction between the receptor and its ligand, leading to the mobilization of hematopoietic stem cells into the bloodstream. The pathways involved include the CXCR4-SDF-1 axis, which plays a crucial role in stem cell homing and retention .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethoxybenzamide is unique due to its specific application in stem cell mobilization, which is not a common feature among other thiazole-containing compounds. Its ability to target chemokine receptors and disrupt their interactions sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-8-5-14(11-18(17)26-2)19(24)22-10-9-16-12-27-20(23-16)13-3-6-15(21)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIOVRCAIFWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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